molecular formula C5H4Br2N2 B15197374 4,6-Dibromo-5-methylpyrimidine

4,6-Dibromo-5-methylpyrimidine

Cat. No.: B15197374
M. Wt: 251.91 g/mol
InChI Key: YFMKZHQMMKZBHF-UHFFFAOYSA-N
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Description

4,6-Dibromo-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring The presence of bromine atoms at positions 4 and 6, along with a methyl group at position 5, makes this compound a unique derivative of pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-5-methylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

    Reduction Reactions: Formation of 5-methylpyrimidine.

Scientific Research Applications

4,6-Dibromo-5-methylpyrimidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory agents.

    Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.

    Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atoms and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways and molecular interactions involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-methylpyrimidine: Similar structure with chlorine atoms instead of bromine.

    4,6-Difluoro-5-methylpyrimidine: Similar structure with fluorine atoms instead of bromine.

    4,6-Diiodo-5-methylpyrimidine: Similar structure with iodine atoms instead of bromine.

Uniqueness

4,6-Dibromo-5-methylpyrimidine is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s electronic properties and its interactions with other molecules. This uniqueness makes this compound a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

4,6-dibromo-5-methylpyrimidine

InChI

InChI=1S/C5H4Br2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3

InChI Key

YFMKZHQMMKZBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Br)Br

Origin of Product

United States

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